4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Overview
Description
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (hereafter referred to as 4-CPPMPA) is a pyrimidine-based compound that has been studied for its potential applications in a variety of scientific and medical research. 4-CPPMPA has a wide range of properties, including its ability to act as an inhibitor of enzymes, a ligand for receptors, and a modulator of signal transduction pathways. It has been studied for its potential to be used in a variety of laboratory experiments, such as in the study of enzyme kinetics, drug discovery, and drug development.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has shown that 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can serve as a building block for constructing nitrogen heterocyclic compounds. It is used in synthesizing a variety of bifunctional nucleophiles such as hydrazines, guanidines, and ethylenediamine, leading to the production of pyrazoles, pyrimidines, and diazepines (Farouk et al., 2021).
Pharmacological Screening
A series of 4,6-substituted di-(phenyl) pyrimidin-2-amines, including the compound , were synthesized and screened for anti-inflammatory activity. Two related compounds demonstrated significant reduction in oedema volume, indicating potential anti-inflammatory properties (Kumar et al., 2017).
Antimicrobial Evaluation
Compounds similar to this compound have shown excellent antibacterial activity against various pathogens, including V. cholerae and S. aureus. These findings suggest potential applications in developing antimicrobial agents (Thanusu et al., 2010).
Corrosion Inhibition
Studies have found that derivatives of pyrimidine, including similar compounds to this compound, exhibit excellent corrosion mitigation properties. This suggests potential applications in protecting materials like oil well/tubing steel (Sarkar et al., 2020).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQKEMLTVCLJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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